4-Hydrazinylbutan-1-amine
Description
4-Hydrazinylbutan-1-amine is a primary aliphatic amine with a hydrazine substituent at the fourth carbon of its butyl chain. Its molecular formula is C₄H₁₃N₃, and it features a reactive hydrazinyl (-NH-NH₂) group, which confers unique chemical properties, such as strong nucleophilicity and the ability to form stable Schiff bases or metal complexes.
Properties
IUPAC Name |
4-hydrazinylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3/c5-3-1-2-4-7-6/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAZYIHCOSQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594358 | |
| Record name | 4-Hydrazinylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93397-38-7 | |
| Record name | 4-Hydrazinylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
4-Cl-C4H9NH2+N2H4⋅H2O→4-H2N-C4H9NH2+HCl+H2O
The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-nitrobutan-1-amine using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or oximes.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine and hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or amines.
Scientific Research Applications
4-Hydrazinylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as an intermediate in drug development is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinylbutan-1-amine involves its interaction with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Hydrazinylbutan-1-amine with analogous compounds based on substituent groups, molecular weight, and applications:
Reactivity and Functional Differences
- This compound : The hydrazinyl group enables participation in condensation reactions (e.g., forming hydrazones) and coordination chemistry.
- Benzimidazole Derivatives (e.g., ) : The aromatic benzimidazole ring enhances stability and π-π stacking interactions, making it suitable for drug design.
- Phenothiazine Derivatives (e.g., ): The sulfur-containing tricyclic structure allows for redox activity, relevant in neurotransmitter research.
- Piperazine/Piperidine Derivatives (e.g., ) : Nitrogen-rich heterocycles improve solubility and receptor binding affinity, commonly used in antipsychotic agents.
- Bromothiazole Derivatives (e.g., ) : The bromine atom facilitates cross-coupling reactions in synthetic chemistry.
Pharmacological Potential
- Phenothiazine Derivatives: Used in dopamine receptor studies due to structural similarity to antipsychotic drugs like chlorpromazine .
- Methoxyphenyl-piperazine Derivatives (e.g., ) : Exhibit affinity for 5-HT₁A and 5-HT₂A receptors, aiding in antidepressant research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
